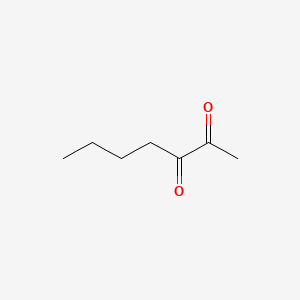

2,3-Heptanedione

Description

This compound is a natural product found in Corynebacterium glutamicum with data available.

Structure

3D Structure

Properties

IUPAC Name |

heptane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-4-5-7(9)6(2)8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPGAMCQJNLTJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059128 | |

| Record name | 2,3-Heptanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

yellowish liquid | |

| Record name | 2,3-Heptanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/437/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

64.00 °C. @ 18.00 mm Hg | |

| Record name | 2,3-Heptanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, slightly soluble in water; soluble in alcohol | |

| Record name | 2,3-Heptanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,3-Heptanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/437/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.917-0.923 | |

| Record name | 2,3-Heptanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/437/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

96-04-8 | |

| Record name | 2,3-Heptanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Heptanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-HEPTANEDIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Heptanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Heptanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptane-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-HEPTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK55DDE86P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-Heptanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Heptanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2,3-heptanedione, a valuable diketone with applications in flavor chemistry, organic synthesis, and as a potential building block in pharmaceutical and agrochemical development. This document details experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of reaction pathways and workflows to facilitate understanding and replication.

Introduction

This compound, also known as acetyl valeryl, is an alpha-diketone recognized for its characteristic buttery and cheesy aroma. Its chemical structure, featuring two adjacent carbonyl groups, makes it a versatile intermediate for various chemical transformations. This guide focuses on two principal methods for its synthesis starting from the readily available precursor, 2-heptanone (methyl n-amyl ketone).

Synthesis Pathway 1: Oxidation of 2-Heptanone via Riley Oxidation

The direct oxidation of the α-methylene group of a ketone to a carbonyl group is a classic transformation for the synthesis of 1,2-dicarbonyl compounds. The Riley oxidation, utilizing selenium dioxide (SeO₂), is a well-established method for this purpose.

Reaction Principle

The mechanism of the Riley oxidation of ketones involves the enol form of the ketone attacking the electrophilic selenium dioxide. This is followed by a series of steps including rearrangement and hydrolysis to yield the desired α-diketone and elemental selenium.

Experimental Protocol

The following is a general procedure for the Riley oxidation of a ketone to a 1,2-dicarbonyl compound, which can be adapted for the synthesis of this compound from 2-heptanone.[1][2][3][4]

Materials:

-

2-Heptanone

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Diethyl ether

-

Celite

-

Silica gel for column chromatography

Procedure:

-

In a pressure tube, dissolve the ketone (1.0 equivalent) in 1,4-dioxane.

-

Add selenium dioxide (typically 1.0 to 1.2 equivalents) to the solution at room temperature.

-

Seal the pressure tube and heat the vigorously stirred suspension to 100 °C.

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC). The reaction time can vary, but a typical duration is around 7 hours.

-

After the reaction is complete, cool the mixture to room temperature and dilute it with diethyl ether.

-

Filter the suspension through a pad of Celite to remove the precipitated elemental selenium and wash the filter cake with diethyl ether.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Quantitative Data

The following table summarizes typical quantitative data for the Riley oxidation of ketones to α-diketones. Note that the yield for the specific oxidation of 2-heptanone may vary and would require experimental optimization.

| Parameter | Value | Reference |

| Starting Material | Ketone with an α-methylene group | [1] |

| Reagent | Selenium Dioxide (SeO₂) | [1] |

| Solvent | 1,4-Dioxane | [1] |

| Temperature | 100 °C | [1] |

| Reaction Time | ~7 hours | [1] |

| Typical Yield | 70% (general procedure) | [1] |

Experimental Workflow

Synthesis Pathway 2: Two-Step Synthesis via Nitrosation and Hydrolysis

An alternative route to this compound from 2-heptanone involves a two-step process: the formation of an α-oximino ketone (this compound-3-oxime) intermediate via nitrosation, followed by hydrolysis to the desired α-diketone.

Reaction Principle

Step 1: Nitrosation The α-methylene group of 2-heptanone is activated by the adjacent carbonyl group and can be nitrosated using a suitable agent, such as an alkyl nitrite under acidic or basic conditions. This reaction forms the corresponding α-oximino ketone.

Step 2: Hydrolysis The resulting α-oximino ketone can then be hydrolyzed under acidic conditions to yield the this compound. This step involves the cleavage of the N-OH bond of the oxime and replacement with a carbonyl group.

Experimental Protocols

The following protocol is adapted from the synthesis of a similar compound, 2,3-hexanedione monoxime.

Materials:

-

2-Heptanone (methyl n-amyl ketone)

-

Amyl nitrite (or another suitable alkyl nitrite)

-

Dilute hydrochloric acid (or another suitable acid catalyst)

Procedure:

-

To a reaction flask equipped with a stirrer, dropping funnel, and thermometer, add 2-heptanone and a catalytic amount of dilute hydrochloric acid.

-

Cool the mixture and slowly add amyl nitrite dropwise, maintaining the reaction temperature between 40-50 °C. The molar ratio of 2-heptanone to amyl nitrite can be optimized, with ratios around 1:1.2 being a reasonable starting point.

-

After the addition is complete, continue to stir the mixture at the same temperature for several hours (e.g., 2 hours) to ensure the reaction goes to completion.

-

The crude this compound-3-oxime can then be isolated and purified, or used directly in the next step.

The following is a general procedure for the acid-catalyzed hydrolysis of an α-keto oxime.

Materials:

-

This compound-3-oxime

-

Aqueous acid (e.g., hydrochloric acid or sulfuric acid)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Dissolve the crude or purified this compound-3-oxime in a suitable aqueous acid solution.

-

Heat the reaction mixture, potentially to reflux, and monitor the progress of the hydrolysis (e.g., by TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product, this compound, with an organic solvent.

-

Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography if necessary.

Quantitative Data

The following table provides estimated quantitative data for the two-step synthesis. Yields are based on analogous reactions and would require experimental optimization for this specific sequence.

| Step | Parameter | Value/Range |

| 1. Nitrosation | Starting Material | 2-Heptanone |

| Reagent | Amyl nitrite | |

| Catalyst | Dilute HCl | |

| Temperature | 40-50 °C | |

| Reaction Time | ~2 hours | |

| Typical Yield | 70% (estimated) | |

| 2. Hydrolysis | Starting Material | This compound-3-oxime |

| Reagent | Aqueous Acid (e.g., HCl) | |

| Temperature | Reflux | |

| Typical Yield | Moderate to high (requires optimization) |

Logical Relationship Diagram

Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of this compound from 2-heptanone. The direct Riley oxidation offers a one-step route, while the two-step nitrosation-hydrolysis sequence provides an alternative approach. Both methods have their advantages and the choice of pathway may depend on factors such as available reagents, desired scale, and safety considerations associated with the use of selenium compounds. The provided experimental protocols and quantitative data serve as a foundation for researchers to further develop and optimize the synthesis of this important diketone for their specific applications.

References

Microbial Production of 2,3-Heptanedione in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Heptanedione, a vicinal diketone, holds potential as a valuable specialty chemical and flavor compound. While the microbial production of its shorter-chain analogs, such as diacetyl (2,3-butanedione), is well-documented, the biosynthesis of this compound in bacteria remains a nascent field of investigation. This technical guide synthesizes current knowledge on vicinal diketone metabolism to propose a putative biosynthetic pathway for this compound in bacteria. We delve into the key enzymatic steps, potential microbial hosts, and metabolic engineering strategies to enhance production. Furthermore, this document provides detailed experimental protocols for microbial cultivation, genetic manipulation, and analytical quantification of this compound, offering a foundational framework for researchers to explore and engineer its microbial synthesis.

Introduction to this compound and its Microbial Production

This compound (C7H12O2) is an alpha-diketone characterized by two adjacent carbonyl groups.[1][2] It is a naturally occurring compound found in some foods and is used as a flavoring agent.[2] The microbial production of this compound offers a promising, sustainable alternative to chemical synthesis. While reports have indicated its presence in bacteria such as Corynebacterium glutamicum, detailed biosynthetic pathways and optimized production processes have not been fully elucidated.[1] This guide aims to bridge this knowledge gap by proposing a scientifically grounded pathway and providing the necessary technical details for its investigation and optimization.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in bacteria is hypothesized to be analogous to the formation of other vicinal diketones like diacetyl and 2,3-pentanedione, which are byproducts of branched-chain amino acid (BCAA) metabolism.[3] The proposed pathway involves the following key steps:

-

Precursor Formation : The pathway likely initiates from central carbon metabolism, leading to the formation of pyruvate and a five-carbon α-keto acid, α-ketohexanoate. The generation of α-ketohexanoate is a critical and less-defined step, potentially arising from the catabolism of longer-chain amino acids or fatty acid biosynthesis intermediates.

-

Enzymatic Condensation : A promiscuous α-acetolactate synthase (ALS), also known as acetohydroxy acid synthase (AHAS), is proposed to catalyze the condensation of α-ketohexanoate with a two-carbon unit derived from pyruvate. This reaction would form the seven-carbon α-aceto-α-hydroxy acid precursor. The substrate flexibility of ALS is a key determinant in this step.

-

Spontaneous Oxidative Decarboxylation : In an aerobic environment, the α-aceto-α-hydroxy acid precursor is unstable and can be secreted from the cell, where it undergoes spontaneous, non-enzymatic oxidative decarboxylation to yield this compound.

References

The Microbial Forge: An In-depth Technical Guide to the Biosynthesis of Alpha-Diketones in Fermentation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of alpha-diketones, primarily diacetyl and 2,3-pentanedione, during microbial fermentation. These vicinal diketones (VDKs) are significant flavor compounds, often considered off-flavors in beverages like beer, but also valuable molecules in other contexts. Understanding and controlling their formation is a critical aspect of quality control and metabolic engineering in various industries. This document delves into the core metabolic pathways, enzymatic reactions, regulatory mechanisms, and experimental methodologies pertinent to the study of alpha-diketone biosynthesis.

The Core Metabolic Pathways of Alpha-Diketone Formation

Alpha-diketones are not direct products of microbial metabolism but rather arise from the spontaneous, non-enzymatic oxidative decarboxylation of alpha-acetohydroxy acid intermediates in the biosynthesis of branched-chain amino acids.[1][2] Specifically, diacetyl originates from the valine biosynthesis pathway, while 2,3-pentanedione is a byproduct of the isoleucine biosynthesis pathway.[1][3][4]

Biosynthesis of Diacetyl Precursor: α-Acetolactate

The formation of α-acetolactate, the precursor to diacetyl, is the initial and rate-limiting step. This reaction is catalyzed by the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[5][6] In the yeast Saccharomyces cerevisiae, this enzyme is a mitochondrial protein complex composed of a catalytic subunit encoded by the ILV2 gene and a regulatory subunit encoded by the ILV6 gene.[7][8][9]

The overall reaction is the condensation of two pyruvate molecules:

2 Pyruvate → α-Acetolactate + CO₂ [10]

Once synthesized within the mitochondria, a portion of the α-acetolactate can be transported out of the cell and into the fermentation medium.[2] In the presence of oxygen, this unstable intermediate undergoes spontaneous oxidative decarboxylation to form diacetyl.[2][11]

Biosynthesis of 2,3-Pentanedione Precursor: α-Aceto-α-hydroxybutyrate

The biosynthesis of the 2,3-pentanedione precursor, α-aceto-α-hydroxybutyrate, also begins with the action of acetolactate synthase (ALS). However, in this case, the enzyme catalyzes the condensation of one molecule of pyruvate and one molecule of α-ketobutyrate.[3] α-Ketobutyrate itself is derived from threonine via the action of threonine deaminase, an enzyme encoded by the ILV1 gene in yeast.[12]

The reaction is as follows:

Pyruvate + α-Ketobutyrate → α-Aceto-α-hydroxybutyrate + CO₂

Similar to α-acetolactate, α-aceto-α-hydroxybutyrate can leak from the yeast cell and subsequently undergo spontaneous oxidative decarboxylation in the fermentation medium to yield 2,3-pentanedione.[4]

Enzymatic Reduction of Alpha-Diketones

Microorganisms, particularly Saccharomyces cerevisiae, possess the ability to reduce alpha-diketones to less flavor-active compounds. This reduction is a crucial step in the maturation of many fermented beverages.[2][13]

Diacetyl is reduced to acetoin and then to 2,3-butanediol.[2][14] Similarly, 2,3-pentanedione is reduced to 3-hydroxy-2-pentanone and then to 2,3-pentanediol. A variety of NADH- or NADPH-dependent ketone reductase enzymes are involved in this process.[14][15] In Saccharomyces cerevisiae, enzymes such as butanediol dehydrogenase (encoded by BDH1 and BDH2) and members of the Old Yellow Enzyme (OYE) family have been identified as key players in diacetyl reduction.[15][16][17][18]

Regulatory Mechanisms Governing Alpha-Diketone Production

The production of alpha-diketones is tightly regulated at both the genetic and enzymatic levels, primarily through the control of the branched-chain amino acid biosynthesis pathways.

Genetic Regulation of the ILV Genes

The expression of the ILV genes, which encode the enzymes for valine and isoleucine biosynthesis, is subject to a complex regulatory network. In Saccharomyces cerevisiae, this includes:

-

General Amino Acid Control (GAAC): Under conditions of amino acid starvation, a master transcriptional activator, Gcn4p, is synthesized. Gcn4p binds to specific upstream regulatory sequences of the ILV genes, leading to their increased transcription.[19][20] This ensures a coordinated upregulation of the entire pathway when amino acids are scarce.

-

Multivalent Repression: The presence of high concentrations of the end-product amino acids (valine, leucine, and isoleucine) in the growth medium leads to the repression of the ILV genes.[3] This prevents the unnecessary synthesis of these amino acids when they are readily available.

Enzymatic Regulation: Feedback Inhibition of Acetolactate Synthase

The activity of acetolactate synthase (ALS) is allosterically regulated by the end-product of the pathway, valine.[13][21][22] High intracellular concentrations of valine bind to the regulatory subunit (Ilv6p) of the ALS enzyme complex, causing a conformational change that inhibits the catalytic activity of the Ilv2p subunit.[13][22][23] This feedback inhibition provides a rapid and sensitive mechanism to control the metabolic flux into the pathway. Interestingly, ATP has been shown to counteract the inhibitory effect of valine.[21][22]

Data Presentation

The following tables summarize key quantitative data related to alpha-diketone biosynthesis.

Table 1: Flavor Thresholds of Common Alpha-Diketones in Beer

| Compound | Flavor Descriptor | Typical Flavor Threshold in Lager Beer (mg/L) | Typical Flavor Threshold in Ale Beer (mg/L) |

| Diacetyl (2,3-butanedione) | Butter, butterscotch | 0.1 - 0.2 | 0.1 - 0.4 |

| 2,3-Pentanedione | Honey, toffee-like | ~0.9 - 1.0 | ~0.9 - 1.0 |

Data sourced from multiple brewing science publications.[1][24]

Table 2: Key Genes and Enzymes in Alpha-Diketone Biosynthesis in Saccharomyces cerevisiae

| Gene | Enzyme | Function | Location | Regulation |

| ILV2 | Acetolactate synthase (catalytic subunit) | Catalyzes the formation of α-acetolactate and α-aceto-α-hydroxybutyrate | Mitochondria | GAAC, Multivalent Repression |

| ILV6 | Acetolactate synthase (regulatory subunit) | Confers valine sensitivity to the catalytic subunit | Mitochondria | GAAC, Multivalent Repression |

| ILV1 | Threonine deaminase | Catalyzes the conversion of threonine to α-ketobutyrate | Cytosol | GAAC, Multivalent Repression |

| BDH1, BDH2 | Butanediol dehydrogenase | Reduces diacetyl to acetoin and acetoin to 2,3-butanediol | Cytosol | - |

| OYE2, OYE3 | Old Yellow Enzyme | Reduces diacetyl | Cytosol | - |

Information compiled from various yeast genetics and biochemistry resources.[7][9][12][15][16][24][25]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of alpha-diketone biosynthesis.

Quantification of Alpha-Diketones by Headspace Gas Chromatography (HS-GC)

This method is widely used for its sensitivity and specificity in measuring volatile compounds like VDKs.

Principle: Volatile compounds in a liquid sample are allowed to equilibrate with the gas phase (headspace) in a sealed vial. A sample of the headspace is then injected into a gas chromatograph for separation and detection.

Methodology:

-

Sample Preparation:

-

Degas the fermented beverage sample by gentle stirring or sonication.

-

Pipette a known volume (e.g., 5 mL) of the sample into a headspace vial.

-

Add an internal standard (e.g., 2,3-hexanedione) to each sample for accurate quantification.

-

Seal the vial with a septum and cap.

-

-

Incubation:

-

Place the vials in a heated autosampler tray (e.g., at 60°C) for a defined period (e.g., 30 minutes) to allow for the equilibration of volatile compounds between the liquid and gas phases.

-

-

Gas Chromatography Analysis:

-

Injection: An automated syringe takes a sample of the headspace gas (e.g., 1 mL) and injects it into the GC inlet.

-

Separation: Use a suitable capillary column (e.g., a DB-WAX or equivalent polar column) to separate the VDKs from other volatile compounds.

-

Temperature Program: Employ a temperature gradient to achieve optimal separation. For example, start at 40°C, hold for 5 minutes, then ramp to 200°C at 10°C/min.

-

Detection: An Electron Capture Detector (ECD) is highly sensitive to diketones and is commonly used. A Mass Spectrometer (MS) can also be used for positive identification and quantification.

-

-

Quantification:

-

Create a calibration curve using standards of known diacetyl and 2,3-pentanedione concentrations.

-

Calculate the concentration of the VDKs in the samples by comparing their peak areas to the internal standard and the calibration curve.

-

Acetolactate Synthase (ALS) Activity Assay

This spectrophotometric assay measures the activity of ALS by quantifying the amount of acetoin formed from its product, α-acetolactate.

Principle: ALS catalyzes the formation of α-acetolactate from pyruvate. The unstable α-acetolactate is then chemically decarboxylated to acetoin by acid treatment. Acetoin is then quantified colorimetrically using the Voges-Proskauer reaction (reaction with α-naphthol and creatine).

Methodology:

-

Preparation of Cell-Free Extract:

-

Harvest microbial cells from the fermentation culture by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

-

Resuspend the cells in the same buffer containing a protease inhibitor cocktail.

-

Disrupt the cells by methods such as glass bead beating, sonication, or French press.

-

Centrifuge the lysate at high speed (e.g., 12,000 x g for 20 minutes at 4°C) to obtain a clear cell-free extract (supernatant).

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

50 mM Potassium phosphate buffer (pH 7.0)

-

100 mM Sodium pyruvate

-

1 mM Thiamine pyrophosphate (TPP)

-

10 mM MgCl₂

-

0.1 mM FAD

-

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding a known amount of the cell-free extract.

-

Incubate for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding sulfuric acid (e.g., to a final concentration of 10% v/v). This also initiates the decarboxylation of α-acetolactate to acetoin.

-

-

Colorimetric Detection of Acetoin:

-

Incubate the acidified reaction mixture at 60°C for 15 minutes.

-

Add 0.5% (w/v) creatine solution.

-

Add 5% (w/v) α-naphthol in 2.5 M NaOH.

-

Incubate at room temperature for 30 minutes to allow for color development.

-

Measure the absorbance at 525 nm using a spectrophotometer.

-

-

Calculation of Enzyme Activity:

-

Create a standard curve using known concentrations of acetoin.

-

Calculate the amount of acetoin produced in the enzymatic reaction.

-

Express the ALS activity in units, where one unit is defined as the amount of enzyme that produces 1 µmol of acetoin per minute under the specified conditions.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

Caption: Biosynthesis pathways of diacetyl and 2,3-pentanedione.

Caption: Regulation of alpha-diketone precursor synthesis.

References

- 1. Quantification of intracellular amino acids in batch cultures of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Regulation of isoleucine-valine biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. uniprot.org [uniprot.org]

- 8. Acetolactate synthases MoIlv2 and MoIlv6 are required for infection-related morphogenesis in Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. escholarship.org [escholarship.org]

- 11. medium.com [medium.com]

- 12. scholar.utc.edu [scholar.utc.edu]

- 13. High-level production of valine by expression of the feedback inhibition-insensitive acetohydroxyacid synthase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cibd.org.uk [cibd.org.uk]

- 15. academic.oup.com [academic.oup.com]

- 16. Reducing diacetyl production of wine by overexpressing BDH1 and BDH2 in Saccharomyces uvarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Diacetyl reductase ((R)-acetoin forming) - Wikipedia [en.wikipedia.org]

- 18. ymdb.ca [ymdb.ca]

- 19. Branched chain amino acid regulation of the ILV2 locus in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. portlandpress.com [portlandpress.com]

- 22. Regulation of yeast acetohydroxyacid synthase by valine and ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. WikiGenes - ILV2 - acetolactate synthase catalytic subunit [wikigenes.org]

- 24. uvmgg.fandom.com [uvmgg.fandom.com]

- 25. researchgate.net [researchgate.net]

The Subtle Science of Flavor: A Technical Guide to the Natural Occurrence of 2,3-Heptanedione in Food

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Heptanedione, an alpha-diketone with the chemical formula C7H12O2, is a naturally occurring volatile compound that contributes to the characteristic flavor profiles of a diverse range of food products.[1][2][3] Its sensory attributes are most commonly described as buttery, cheesy, and oily, playing a significant role in the consumer acceptance of many fermented and heat-processed foods. This technical guide provides an in-depth exploration of the natural occurrence of this compound in various food matrices, its formation pathways, and detailed methodologies for its analysis.

Natural Occurrence and Quantitative Data

This compound has been identified in a variety of food products, often as a result of microbial metabolism or heat-induced chemical reactions. While its presence is widely reported, quantitative data can be limited. The following table summarizes the available quantitative data for this compound in several food categories.

| Food Category | Specific Product(s) | Concentration Range | Reference(s) |

| Dairy Products | Starter Distillates | Not explicitly quantified for this compound, but identified as a component. | |

| Cheese | Identified, but specific quantitative data is not readily available in the provided search results. | [4] | |

| Milk & Yogurt | Detected, but not quantified in many studies. | ||

| Alcoholic Beverages | Beer | Can be present as a vicinal diketone, with concentrations of related diketones (2,3-pentanedione) in some cases reaching up to 0.8192 mg/L during fermentation. | [5][6] |

| Baked Goods | Bread | Detected as a volatile compound contributing to aroma. | [7][8] |

Formation Pathways of this compound in Food

The formation of this compound in food is primarily attributed to two key chemical pathways: the Maillard reaction and the Strecker degradation of amino acids. These reactions are fundamental to the development of flavor and color in cooked and fermented foods.

The Maillard Reaction

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating.[9][10][11][12][13] This reaction is responsible for the desirable flavors in a wide array of cooked foods. The formation of alpha-diketones like this compound is a key outcome of the intermediate stages of the Maillard reaction. The pathway involves the degradation of Amadori products, which are formed in the initial phase of the reaction, into various reactive carbonyl species. These can then undergo further reactions to form a diverse range of flavor compounds, including this compound.

Strecker Degradation

Strecker degradation is a reaction that involves the interaction of an α-amino acid with a dicarbonyl compound, which can be an intermediate of the Maillard reaction.[14][15] This reaction leads to the formation of a "Strecker aldehyde" (which has one fewer carbon atom than the original amino acid) and an α-aminoketone. The α-aminoketone can then be further converted to an α-diketone like this compound. The specific amino acid and dicarbonyl compound involved will determine the final aldehyde and diketone products. For instance, the degradation of certain amino acids in the presence of specific dicarbonyls can lead to the formation of this compound.

Experimental Protocols for the Analysis of this compound

The analysis of volatile and semi-volatile compounds like this compound in complex food matrices typically involves a sample preparation step to isolate the analytes, followed by instrumental analysis, most commonly Gas Chromatography-Mass Spectrometry (GC-MS). Headspace Solid-Phase Microextraction (HS-SPME) is a widely used sample preparation technique for this purpose due to its simplicity, sensitivity, and solvent-free nature.[16][17]

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a food sample.

Detailed Methodologies

1. Sample Preparation:

-

Solid and Semi-Solid Samples (e.g., Cheese, Baked Goods): A representative portion of the sample (e.g., 1-5 g) is homogenized.[18] For dry samples, grinding to a fine powder is recommended. For semi-solid samples, blending may be appropriate. The homogenized sample is then weighed into a headspace vial (e.g., 20 mL).

-

Liquid Samples (e.g., Milk, Beer): An aliquot of the liquid sample (e.g., 5-10 mL) is directly transferred into a headspace vial.[19][20] For carbonated beverages like beer, degassing is a crucial first step to prevent pressure buildup in the vial.[21]

-

Internal Standard: An internal standard (e.g., 2-methyl-3-heptanone or an isotopically labeled analog of this compound) of a known concentration is added to each sample for accurate quantification.[19]

-

Matrix Modification (Optional): The addition of a salt (e.g., NaCl) to the sample can increase the volatility of the analytes, thereby improving their extraction efficiency.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of a broad range of volatile and semi-volatile compounds.[19][22][23]

-

Incubation and Extraction: The sealed headspace vial containing the sample is incubated at a specific temperature (e.g., 40-60°C) for a set period (e.g., 20-40 minutes) with constant agitation.[23] During this time, the volatile compounds, including this compound, partition from the sample into the headspace. The SPME fiber is then exposed to the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Thermal Desorption: The SPME fiber is inserted into the heated injector port of the GC (e.g., at 250°C) where the adsorbed analytes are thermally desorbed and transferred to the GC column.[24]

-

Gas Chromatography:

-

Column: A capillary column with a polar stationary phase (e.g., WAX or a mid-polar phase like DB-5ms) is typically used for the separation of ketones.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is employed to separate the volatile compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).[24]

-

-

Mass Spectrometry:

-

Ionization: Electron impact (EI) ionization is typically used.

-

Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis (identification of compounds based on their mass spectra) or selected ion monitoring (SIM) mode for quantitative analysis (monitoring specific ions characteristic of this compound and the internal standard for enhanced sensitivity and selectivity).

-

4. Data Analysis and Quantification:

-

Identification: this compound is identified by comparing its retention time and mass spectrum with those of a pure standard.

-

Quantification: A calibration curve is constructed by analyzing a series of standards of known concentrations of this compound with a constant concentration of the internal standard. The concentration of this compound in the sample is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

5. Method Validation:

To ensure the reliability of the analytical results, the method should be validated according to established guidelines.[25][26][27][28][29] Key validation parameters include:

-

Linearity and Range: Demonstrating a linear relationship between the instrument response and the concentration of the analyte over a specified range.[28]

-

Accuracy and Precision: Assessing the closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

-

Specificity/Selectivity: Ensuring that the method can unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix.

-

Robustness: Evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This compound is a naturally occurring flavor compound that significantly influences the sensory properties of various foods. Its formation is intricately linked to the complex chemical transformations that occur during food processing, particularly the Maillard reaction and Strecker degradation. The analysis of this alpha-diketone in complex food matrices requires robust and sensitive analytical techniques, with HS-SPME-GC-MS being a well-established and effective method. A thorough understanding of its occurrence, formation, and analytical determination is crucial for food scientists and researchers in the fields of flavor chemistry, food quality control, and product development. Further research to expand the quantitative database of this compound in a wider variety of food products will provide a more comprehensive understanding of its contribution to the global food flavor landscape.

References

- 1. 2,3-heptane dione, 96-04-8 [thegoodscentscompany.com]

- 2. This compound | C7H12O2 | CID 60983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. gcms.labrulez.com [gcms.labrulez.com]

- 6. researchgate.net [researchgate.net]

- 7. Analytical methods for volatile compounds in wheat bread - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Maillard reaction - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. mdpi.com [mdpi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. home.sandiego.edu [home.sandiego.edu]

- 14. Strecker degradation - Wikipedia [en.wikipedia.org]

- 15. brewingforward.com [brewingforward.com]

- 16. Method development by GC-ECD and HS-SPME-GC-MS for beer volatile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jfda-online.com [jfda-online.com]

- 18. Matrix-matched quantification of volatile organic compounds (VOCs) in gluten free flours and bakery products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. tools.thermofisher.com [tools.thermofisher.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. d-nb.info [d-nb.info]

- 23. mdpi.com [mdpi.com]

- 24. GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 25. rssl.com [rssl.com]

- 26. fda.gov [fda.gov]

- 27. s27415.pcdn.co [s27415.pcdn.co]

- 28. Understanding Method Validation in Food Testing Laboratories • Food Safety Institute [foodsafety.institute]

- 29. openknowledge.fao.org [openknowledge.fao.org]

An In-Depth Technical Guide to the Chemical Reactivity and Degradation of 2,3-Heptanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and degradation pathways of 2,3-heptanedione. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from the known chemistry of analogous α-diketones and presents a robust theoretical framework for its anticipated behavior. This guide is intended to support research, development, and risk assessment activities involving this compound.

Chemical Properties of this compound

This compound (CAS: 96-04-8), also known as acetyl valeryl, is an aliphatic α-diketone.[1][2] Its structure features two adjacent carbonyl groups, which are the primary sites of its chemical reactivity.[2][3] As an α-diketone, it exists in equilibrium with its tautomeric α-hydroxyketone (keto-enol) form. This equilibrium is influenced by factors such as pH, with the enol form expected to be more prevalent at physiological pH.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [1][4] |

| Molecular Weight | 128.17 g/mol | [1][4] |

| Boiling Point | 64 °C @ 18 mmHg | [4] |

| Density | 0.92 g/mL at 25 °C | [5] |

| Appearance | Yellowish liquid | [5] |

| Synonyms | Acetyl valeryl, Heptane-2,3-dione | [1] |

Chemical Reactivity and Degradation Pathways

The reactivity of this compound is primarily governed by its two carbonyl groups. The principal degradation pathways are expected to be photodegradation, reaction with hydroxyl radicals, and, to a lesser extent, hydrolysis.

Photodegradation

The primary photochemical degradation mechanism for ketones like this compound involves Norrish Type I and Type II reactions.[6][7]

-

Norrish Type I Reaction: This involves the homolytic cleavage of the carbon-carbon bond between the two carbonyl groups (α-cleavage) upon absorption of UV radiation. This generates two acyl radicals.[6] These highly reactive radicals can then undergo further reactions such as decarbonylation, recombination, or abstraction of hydrogen atoms from other molecules.

-

Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a γ-hydrogen atom by one of the excited carbonyl groups, leading to the formation of a 1,4-biradical. This biradical can then undergo cleavage to form an alkene and an enol, or cyclization to form a cyclobutanol derivative.[6]

Reaction with Hydroxyl Radicals

In atmospheric and biological systems, the reaction with hydroxyl radicals (•OH) is a significant degradation pathway for volatile organic compounds (VOCs).[8] The hydroxyl radical is a powerful, non-selective oxidizing agent.[9] For this compound, the reaction is expected to proceed via hydrogen abstraction from the aliphatic chain.

While no specific rate constant for the reaction of this compound with •OH has been reported, data for the analogous compound, 2,3-pentanedione, is available. The recommended rate coefficient for the reaction of OH radicals with 2,3-pentanedione at 300 K is (2.09 ± 0.38) × 10⁻¹² cm³ molecule⁻¹ s⁻¹.[10] Given the structural similarity, the rate constant for this compound is expected to be of a similar order of magnitude. This reaction leads to the formation of organic radicals, which can then react further with oxygen to form peroxy radicals, initiating a cascade of oxidation reactions.[8]

Hydrolysis

As a ketone, this compound is generally stable to hydrolysis under neutral conditions. In aqueous solutions, ketones exist in equilibrium with their geminal diol hydrate, but this equilibrium usually lies far to the left, favoring the ketone.[11] While hydrolysis of the carbon-carbon bond in β-diketones can occur under strong alkaline conditions, α-diketones are generally more resistant to this type of cleavage.

Quantitative Degradation Data (Analogous Compound)

Table 2: Atmospheric Degradation Data for 2,3-Pentanedione

| Parameter | Value | Conditions | Reference |

| OH Radical Reaction Rate Constant (k_OH) | (2.09 ± 0.38) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 300 K | [10] |

| Photolysis Quantum Yield (Φ) | 0.11 ± 0.02 | 351 nm, 300 K, 1000 mbar synthetic air | [10] |

Experimental Protocols

The following sections outline detailed methodologies for key experiments to characterize the reactivity and degradation of this compound.

Determination of the Rate Constant for Reaction with Hydroxyl Radicals (Relative Rate Method)

This protocol is adapted from established methods for determining gas-phase OH radical reaction rate constants.[12]

Methodology:

-

Reaction Chamber: A collapsible Teflon bag or a Pyrex reactor is used as the reaction chamber.

-

Gas Mixture Preparation: A mixture of this compound, a reference compound with a known OH radical rate constant (e.g., toluene), and an OH radical precursor (e.g., methyl nitrite) in purified air is prepared.

-

OH Radical Generation: The mixture is irradiated with blacklamps or a solar simulator to photolyze the precursor and generate OH radicals.

-

Concentration Monitoring: The concentrations of this compound and the reference compound are monitored over time using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: The relative rate constant is determined by plotting the natural logarithm of the initial to final concentration ratio of the reference compound against that of this compound. The slope of this plot is the ratio of the rate constants.

Photodegradation Study in Aqueous Solution

This protocol outlines a method for studying the photodegradation of this compound in an aqueous medium.

Methodology:

-

Sample Preparation: An aqueous solution of this compound of a known concentration is prepared. The pH of the solution should be controlled with a suitable buffer.

-

Photoreactor: A quantum yield reactor equipped with a specific wavelength lamp (e.g., 350 nm) is used. The temperature of the solution should be maintained.

-

Irradiation: The solution is irradiated for a set period, with aliquots taken at regular intervals.

-

Analysis: The concentration of this compound in the aliquots is determined by High-Performance Liquid Chromatography (HPLC) with a UV detector or by GC-MS. Degradation products can be identified using GC-MS by comparing mass spectra to libraries or by using authentic standards.

-

Quantum Yield Calculation: The quantum yield is calculated from the rate of degradation and the measured photon flux.[13]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the separation and identification of this compound and its potential degradation products.[14][15]

Table 3: Example GC-MS Parameters for Analysis of α-Diketones

| Parameter | Condition |

| Gas Chromatograph | |

| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35-350 amu |

| Ion Source Temperature | 230 °C |

Conclusion

This compound, as an aliphatic α-diketone, is expected to undergo degradation primarily through photochemical reactions (Norrish Type I and II) and reaction with hydroxyl radicals. While direct experimental data for this specific compound is scarce, a comprehensive understanding of its reactivity can be inferred from the behavior of analogous compounds and the general principles of ketone photochemistry. The experimental protocols provided in this guide offer a framework for generating specific data on the reactivity and degradation of this compound, which is crucial for a thorough risk assessment and for understanding its environmental fate and stability in various matrices. Further research is warranted to elucidate the specific degradation products and reaction kinetics for this compound.

References

- 1. This compound | C7H12O2 | CID 60983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0031476) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 2,3-庚二酮 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 6. Norrish reaction - Wikipedia [en.wikipedia.org]

- 7. galaxy.ai [galaxy.ai]

- 8. Volatile organic compound conversion by ozone, hydroxyl radicals, and nitrate radicals in residential indoor air: Magnitudes and impacts of oxidant sources - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Atmospheric chemistry of 2,3-pentanedione: photolysis and reaction with OH radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Relative rate constant measurements for the gas-phase reactions of hydroxyl radicals with 4-methyl-2-pentanone, trans-4-octene, and trans-2-heptene | Semantic Scholar [semanticscholar.org]

- 13. Quantum yield - Wikipedia [en.wikipedia.org]

- 14. shimadzu.com [shimadzu.com]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide to 2,3-Heptanedione (CAS No. 96-04-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Heptanedione, a versatile alpha-diketone, is a significant compound in various scientific and industrial fields. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methodologies, and applications, with a focus on its relevance to research and development.

Chemical Identity and Properties

This compound is systematically known as heptane-2,3-dione.[1][2] It is registered under the CAS number 96-04-8.[1][2] The compound is also known by a variety of synonyms, reflecting its commercial and historical usage.

Table 1: Synonyms and Identifiers for this compound

| Synonym | Identifier |

| Heptane-2,3-dione | IUPAC Name |

| Acetyl valeryl | Common Name[1][2] |

| Valerylacetyl | Common Name[1] |

| Acetyl pentanoyl | Common Name[1] |

| 2,3-Dioxoheptane | Systematic Name |

| FEMA No. 2543 | FEMA Number[1] |

| EINECS 202-472-5 | EC Number[1] |

The physical and chemical properties of this compound are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H12O2 | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| Appearance | Yellowish liquid | [3] |

| Odor | Powerful, cheesy, pungent, with a sweet, oily character | [3][4] |

| Taste | Sweet, buttery | [4] |

| Boiling Point | 149.7 °C at 760 mmHg | [3] |

| Density | 0.926 g/cm³ | [3] |

| Flash Point | 45.005 °C | [3] |

| Refractive Index | n20/D 1.415 (lit.) | [3] |

| Solubility | Slightly soluble in water; soluble in alcohol | [5] |

Synthesis of this compound

While specific proprietary methods for the industrial production of this compound exist, a general and adaptable laboratory synthesis involves the oxidation of a corresponding ketone. One common method is the oxidation of 2-heptanone using selenium dioxide.[6][7]

Experimental Protocol: Oxidation of 2-Heptanone with Selenium Dioxide

This protocol is a general representation and may require optimization for specific laboratory conditions.

Materials:

-

2-Heptanone

-

Selenium Dioxide (SeO2)

-

Dioxane (as solvent)

-

Water

-

Diatomaceous earth

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware for reflux and extraction

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-heptanone in a suitable solvent such as dioxane.

-

Add a stoichiometric amount of selenium dioxide to the solution.

-

Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the precipitated selenium metal.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by fractional distillation under reduced pressure.

Safety Note: Selenium compounds are toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[6]

Analytical Methodology: Quantitative Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the quantitative analysis of this compound in various matrices, including food and flavorings.[5][8]

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound. Specific parameters may need to be adjusted based on the instrumentation and the sample matrix.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Autosampler

Materials and Reagents:

-

This compound standard (high purity)

-

Internal standard (e.g., 2,3-hexanedione)

-

Solvent for sample and standard preparation (e.g., methanol or dichloromethane)

-

Sample matrix (e.g., food product, flavor concentrate)

Sample Preparation (Example for a liquid food sample):

-

Homogenize the liquid food sample.

-

Accurately weigh a known amount of the homogenized sample into a vial.

-

Add a known amount of the internal standard solution.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).

-

Vortex the mixture and centrifuge to separate the layers.

-

Carefully collect the organic layer containing the analyte and internal standard.

-

The extract may be concentrated under a gentle stream of nitrogen if necessary.

-

Transfer the final extract to a GC vial for analysis.

GC-MS Parameters:

-

GC Column: A non-polar or medium-polarity column is typically used (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/minute to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for this compound and the internal standard.

Data Analysis:

-

Create a calibration curve by analyzing a series of standards of known concentrations.

-

Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis and has applications in various research and development sectors.

-

Flavor and Fragrance Industry: It is a key component in the formulation of buttery, cheesy, and creamy flavors and fragrances.[9] Its organoleptic properties are of significant interest for food technologists and flavor chemists.

-

Pharmaceutical Synthesis: As a diketone, it can participate in a variety of chemical reactions, making it a useful intermediate in the synthesis of more complex molecules, including potential pharmaceutical compounds.[10] Its reactive carbonyl groups allow for the formation of heterocyclic compounds, which are prevalent in many drug scaffolds.

-

Polymer Industry: It can be used as a plasticizer in polymer formulations.[10]

Logical Workflow and Safety

Quality Control Workflow in the Flavor Industry

Given the importance of purity and consistency in the flavor industry, a robust quality control workflow is essential for this compound.

Caption: Quality Control Workflow for this compound in the Flavor Industry.

Safety and Handling

This compound is a flammable liquid and vapor.[1][11] It may cause an allergic skin reaction.[2][11] Therefore, it is crucial to handle this chemical with appropriate safety precautions.

-

Handling: Work in a well-ventilated area, preferably in a fume hood.[1] Keep away from heat, sparks, open flames, and other ignition sources.[11] Use non-sparking tools and take precautionary measures against static discharge.[1][11] Avoid contact with skin, eyes, and clothing.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[12]

-

Fire Fighting: Use foam, dry powder, carbon dioxide, or water spray to extinguish fires.[1]

Conclusion

This compound is a compound with significant industrial applications, particularly in the flavor and fragrance sectors. Its utility as a synthetic intermediate also presents opportunities for research in medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and analytical methods is essential for its effective and safe use in research and development. This guide provides a foundational resource for professionals working with this versatile alpha-diketone.

References

- 1. synerzine.com [synerzine.com]

- 2. This compound | C7H12O2 | CID 60983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | 96-04-8 [chemicalbook.com]

- 5. A straightforward method to determine flavouring substances in food by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. adichemistry.com [adichemistry.com]

- 7. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]

- 8. GC-MS: A Key Tool for Flavor and Fragrance Analysis [hplcvials.com]

- 9. 2,3-heptane dione, 96-04-8 [thegoodscentscompany.com]

- 10. chemimpex.com [chemimpex.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound MSDS CasNo.96-04-8 [m.lookchem.com]

An In-depth Technical Guide to the Physical Properties of Acetyl Valeryl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl valeryl, systematically known as 2,3-hexanedione, is an alpha-diketone that is recognized for its creamy, sweet, and buttery aroma. It is found naturally in various foods and is also synthesized for use as a flavoring agent in the food and fragrance industries. A thorough understanding of its physical properties is essential for its application in research, development, and quality control. This guide provides a comprehensive overview of the key physical characteristics of acetyl valeryl, supported by experimental data from various sources and general methodologies for their determination.

Core Physical Properties of Acetyl Valeryl

The following table summarizes the key physical properties of acetyl valeryl (CAS No: 3848-24-6), also known as 2,3-hexanedione. The data presented is a compilation from multiple sources to provide a comprehensive overview for comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₂ | PubChem[1] |

| Molecular Weight | 114.14 g/mol | PubChem[1] |

| Appearance | Yellow liquid.[1] | PubChem[1] |

| Odor | Sharp, penetrating odor in high concentrations; sweet and aromatic when diluted.[1] | PubChem[1] |

| Boiling Point | 128 °C at 760 mmHg | ChemicalBook[2], Sigma-Aldrich[3] |

| 262 °F (127.8 °C) at 760 mmHg | CAMEO Chemicals[4], PubChem[1] | |

| Melting Point | -30.00 °C | PubChem[1], The Good Scents Company[5] |

| Density | 0.934 g/mL at 25 °C | ChemicalBook[2], Sigma-Aldrich[3] |

| 0.934 at 66 °F (18.9 °C) | CAMEO Chemicals[4], PubChem[1] | |

| 0.92600 to 0.93600 @ 25.00 °C | The Good Scents Company[5] | |

| 0.920 - 0.945 g/ml at 20°C | Ventos[6] | |

| Refractive Index | 1.412 (n20/D) | ChemicalBook[2], Sigma-Aldrich[3] |

| 1.409-1.419 | PubChem[1] | |

| 1.40600 to 1.41600 @ 20.00 °C | The Good Scents Company[5] | |

| 1.4080 - 1.4110 (nd20) | Ventos[6] | |

| Solubility in Water | Less than 1 mg/mL at 72 °F (22.2 °C) | CAMEO Chemicals[4], PubChem[1] |

| Partly miscible in water.[2] | ChemicalBook[2] | |

| Vapor Pressure | 0.5 mmHg at 84 °F (28.9 °C) | CAMEO Chemicals[4], PubChem[1] |

| 19.0 mmHg at 124 °F (51.1 °C) | CAMEO Chemicals[4], PubChem[1] | |

| 10.000000 mmHg @ 20.00 °C | The Good Scents Company[5], Sigma-Aldrich[3] | |

| Flash Point | 83 °F (28.3 °C) | CAMEO Chemicals[4], PubChem[1], The Good Scents Company[5] |

| 28 °C - closed cup | Sigma-Aldrich[3] |

Experimental Protocols for Physical Property Determination

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is a common micro-scale technique for this determination.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath with a stirrer)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Liquid sample (acetyl valeryl)

Procedure:

-

A small amount of the liquid sample is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in the heating bath.

-

The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Melting Point Determination

For substances that are solid at room temperature, the melting point is a key indicator of purity. Since acetyl valeryl is a liquid at room temperature with a very low melting point, this procedure would require a specialized low-temperature apparatus. The general principle using the capillary method is as follows, as described by ASTM E324.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube

-

Capillary tubes

-

Thermometer

-

Solidified sample of acetyl valeryl

Procedure:

-

A small, finely powdered sample of the solidified compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer in a Thiele tube.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes liquid (final melting point) are recorded. This range indicates the purity of the sample.

Density Measurement

Density is the mass per unit volume of a substance. For liquids, it can be determined using several methods, including the pycnometer method.

Apparatus:

-

Pycnometer (a glass flask with a specific, accurately known volume)

-

Analytical balance

-

Thermometer

-

Liquid sample (acetyl valeryl)

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped off.

-

The filled pycnometer is weighed.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be measured with high precision using a refractometer.

Apparatus:

-

Refractometer (e.g., Abbe refractometer)

-

Light source (typically a sodium lamp, D-line at 589 nm)

-

Constant temperature water bath

-

Dropper

-

Liquid sample (acetyl valeryl)

Procedure:

-

The refractometer prisms are cleaned and calibrated using a standard of known refractive index (e.g., distilled water).

-

The temperature of the prisms is controlled using the constant temperature water bath, typically at 20°C.

-

A few drops of the liquid sample are placed on the surface of the lower prism.

-

The prisms are closed, and the light source is positioned.

-

The telescope is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the instrument's scale.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of an organic compound in water is a fundamental property. A general procedure is outlined in ASTM E1148.[1]

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Analytical balance

-

Solvent (e.g., distilled water)

-

Solute (acetyl valeryl)

Procedure:

-

A known mass of the solute (acetyl valeryl) is added to a test tube.

-

A known volume of the solvent (water) is added to the test tube.

-

The mixture is agitated vigorously for a set period to ensure equilibrium is reached.

-

The mixture is allowed to stand, and the presence of any undissolved solute is observed.

-

If the solute completely dissolves, the process is repeated with a higher concentration of the solute until saturation is reached. The solubility is then expressed in terms of mass of solute per volume of solvent (e.g., mg/mL).

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for determining the boiling point of a liquid sample using the capillary method.

References

An In-depth Technical Guide to the Solubility of 2,3-Heptanedione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-heptanedione, a key alpha-diketone used as a flavoring agent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its solubility in various organic solvents is critical for its application in chemical synthesis, formulation development, and quality control. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and presents visual workflows to aid in the practical application of this knowledge.

Physicochemical Properties of this compound

This compound, also known as acetyl valeryl, is a yellowish liquid with a characteristic buttery and cheesy odor.[2][3] Its fundamental physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [4] |

| Molecular Weight | 128.17 g/mol | [4] |

| Density | 0.917-0.923 g/mL at 25 °C | [4] |

| Boiling Point | 64 °C at 18 mmHg | [2][5] |

| Refractive Index | 1.413-1.416 at 20 °C | [5] |

| Flash Point | 41 °C (105.8 °F) - closed cup | [5] |

| Water Solubility | Slightly soluble | [2][6] |

| LogP | 0.188 (estimated) | [7] |

Quantitative Solubility Data

The solubility of this compound has been determined in a wide range of organic solvents. The following table summarizes the available quantitative data at 25°C, providing a valuable resource for solvent selection in various applications.

| Solvent | Solubility (g/L) at 25°C |

| Chloroform | 1115.45 |

| Dichloromethane | 1018.55 |

| transcutol | 932.38 |

| DMF | 776.47 |

| Methanol | 751.88 |

| NMP | 693.32 |

| DMSO | 634.75 |

| Cyclohexanone | 624.61 |

| Acetic acid | 612.06 |

| 1,4-dioxane | 604.41 |

| tert-butanol | 576.19 |

| DMAc | 562.9 |

| Ethanol | 562.12 |

| Isopropanol | 540.42 |

| 2-methoxyethanol | 528.98 |

| THF | 513.15 |

| Acetone | 510.16 |

| Acetonitrile | 503.45 |

| 1,2-dichloroethane | 501.36 |

| sec-butanol | 449.63 |

| n-propanol | 438.64 |

| Propionic acid | 430.62 |

| n-butanol | 402.32 |

| 2-propoxyethanol | 395.56 |

| 2-butanone | 388.93 |

| n-butyl acetate | 366.91 |

| Isopentanol | 349.84 |

| Isobutanol | 347.1 |

| Methyl acetate | 343.75 |

| Ethyl formate | 341.37 |

| n-hexanol | 336.47 |

| 2-ethoxyethanol | 334.69 |

| n-pentanol | 303.78 |

| MTBE | 284.27 |

| 2-butoxyethanol | 281.12 |

| Ethyl acetate | 261.16 |

| n-octanol | 229.56 |

| n-pentyl acetate | 227.45 |

| n-propyl acetate | 206.94 |

| Tetrachloromethane | 201.16 |

| Propylene glycol | 193.23 |

| n-heptanol | 192.4 |

| MIBK | 171.33 |

| Ethylene glycol | 162.41 |

| Isopropyl acetate | 157.98 |

| o-xylene | 144.02 |

| Isobutyl acetate | 136.49 |

| Toluene | 131.48 |

| Ethylbenzene | 129.37 |

| Chloroform | 115.45 |

| Cyclohexane | 85.22 |

| n-hexane | 43.45 |

| n-heptane | 36.7 |

| Water | 5.36 |

| (Data sourced from Scent.vn)[8] |

Experimental Protocols for Solubility Determination

While the specific experimental protocols used to generate the data in the table above are not publicly available, this section details established methodologies for determining the solubility of a liquid organic compound like this compound in organic solvents.

Gravimetric Method